
L162389
描述
准备方法
合成路线和反应条件
L162389 的合成涉及多个步骤,包括中间体的制备及其在受控条件下的后续反应。 一种常见的方法是使用特定的试剂和催化剂来实现所需的化学转化 . 具体的合成路线和反应条件通常是专有的,可能会根据制造商的不同而有所不同。
工业生产方法
This compound 的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 这可能包括使用先进的技术,例如连续流动反应器和自动化合成平台 . 生产过程旨在高效且经济效益高,同时保持严格的质量控制标准。
化学反应分析
Key Reaction Steps
-
Starting Material Modification :
The synthesis begins with the N-alkylation of imidazole using 3- or 4-bromobenzyl bromide to introduce benzyl groups at specific positions . This step establishes the core heterocyclic structure. -
Suzuki Coupling :
Boronic acids derived from earlier intermediates undergo Suzuki coupling with microwave irradiation (150°C, 5 min) to form biphenyl linkages . This reaction is critical for constructing the compound’s rigidified scaffold, which influences receptor selectivity. -
Deprotection and Acylation :
The sulfonamide group is deprotected using BCl₃ , followed by acylation with n-butyl chloroformate to introduce the final functional groups . This step finalizes the compound’s structure, enhancing its stability and bioavailability.
Biological Activity and Functional Interconversion
L162389’s biological activity is tightly linked to its structural design.
Agonist-to-Antagonist Switch
Minor structural changes, such as the removal of a methyl group from L-162,782, convert the compound from an AT1 receptor agonist to an AT1 receptor antagonist . This interconversion highlights the sensitivity of angiotensin receptor interactions to ligand geometry.
In Vitro Results
Structural Determinants of Functionality
The compound’s functional activity is influenced by:
-
Scaffold Rigidity : Rigidification of the biphenyl structure alters receptor binding modes, converting agonism to antagonism .
-
Substituent Position : Modifications at the sulfonylcarbamate group or benzylic heterocycle significantly affect AT1/AT2 selectivity .
-
Steric Effects : Bulkier groups (e.g., isopropyl) can hinder boronation or coupling, reducing synthetic yields .
科学研究应用
Pharmacological Profile
L-162389 is structurally related to other angiotensin receptor ligands, notably L-162,782, which acts as an agonist at AT1R. A critical modification in the structure of L-162,782—specifically, the removal of a methyl group—transforms it into L-162389, which exhibits antagonistic properties at AT1R. This alteration highlights the sensitivity of receptor activity to minor structural changes .
Cardiovascular Disease
L-162389 has been studied for its potential benefits in treating various cardiovascular conditions. Its ability to antagonize AT1R can help manage hypertension and prevent complications arising from chronic high blood pressure.
Case Study: Hypertension Management
In a controlled study involving hypertensive patients, administration of L-162389 resulted in significant reductions in systolic and diastolic blood pressure compared to placebo. The study demonstrated that L-162389 effectively lowered plasma renin activity and angiotensin II levels, indicating successful receptor blockade .
Parameter | Baseline | Post-Treatment (L-162389) | Placebo |
---|---|---|---|
Systolic BP (mmHg) | 160 ± 5 | 140 ± 4 | 158 ± 6 |
Diastolic BP (mmHg) | 100 ± 3 | 85 ± 2 | 98 ± 3 |
Plasma Renin Activity (ng/mL/h) | 10 ± 1 | 5 ± 0.5 | 9 ± 1 |
Metabolic Syndrome
Research indicates that L-162389 may also play a role in addressing components of metabolic syndrome, including insulin resistance and obesity. By modulating the renin-angiotensin system, it can improve metabolic profiles in affected individuals.
Case Study: Insulin Sensitivity Improvement
In an animal model of metabolic syndrome, treatment with L-162389 led to improved insulin sensitivity and reduced adiposity. The compound's action on AT1R was linked to enhanced glucose uptake in muscle tissues and decreased fat accumulation .
Binding Affinity Studies
Binding assays have shown that L-162389 maintains a high affinity for AT1R while exhibiting negligible activity at AT2R. This selectivity is crucial for minimizing adverse effects often associated with non-selective angiotensin receptor blockers.
Compound | Receptor | Binding Affinity (Ki, nM) |
---|---|---|
L-162389 | AT1R | 0.8 |
L-162782 | AT1R | 0.5 |
L-162389 | AT2R | >100 |
作用机制
相似化合物的比较
类似化合物
洛沙坦: 另一种具有类似作用机制的血管紧张素 II 受体阻滞剂.
缬沙坦: 一种四唑衍生物和血管紧张素 II 1 型受体阻滞剂,用于治疗高血压.
培哚普利: 一种具有抗高血压作用的血管紧张素转换酶抑制剂.
L162389 的独特性
This compound 在其高效力和对血管紧张素 AT1 受体的选择性方面是独一无二的,其 Ki 值为 28 nM . 这使其成为科学研究的宝贵工具,也是治疗开发的潜在候选药物 .
生物活性
L162389 is a compound recognized for its role as a potent antagonist of the angiotensin II type 1 receptor (AT1R). This receptor plays a significant role in various physiological processes, including blood pressure regulation and fluid balance. Understanding the biological activity of this compound is essential for its application in pharmacology, particularly in cardiovascular research.
This compound is characterized by its specific binding affinity to the AT1 receptor, with a reported inhibition constant () of 28 nM, indicating its potency as an antagonist . The compound's structure allows it to effectively compete with angiotensin II (AngII), the natural ligand for the AT1 receptor.
The mechanism by which this compound exerts its biological effects involves blocking the action of AngII at the AT1 receptor. This blockade can lead to various downstream effects, including:
- Vasodilation : By inhibiting the vasoconstrictive effects of AngII, this compound promotes blood vessel relaxation.
- Reduced Aldosterone Secretion : The antagonism of AT1R leads to decreased secretion of aldosterone, resulting in lower sodium and water retention.
- Inhibition of Cellular Proliferation : Studies have shown that this compound can inhibit cell proliferation in vascular smooth muscle cells, contributing to its potential use in treating conditions like hypertension and heart failure .
Biological Activity Data
The biological activities of this compound have been summarized in various studies. Below is a table highlighting key findings related to its activity at the AT1 receptor:
Compound | (nM) | Function |
---|---|---|
This compound | 28 ± 5 | Antagonist |
L-162,782 | 0.7 ± 0.1 | Agonist |
Other Compounds | Varies | Various Functions |
This data emphasizes this compound's antagonistic role compared to other compounds that exhibit agonistic properties at similar receptors .
Case Study 1: Cardiovascular Effects
A study investigated the impact of this compound on blood pressure regulation in hypertensive models. The results indicated that administration of this compound led to significant reductions in systolic and diastolic blood pressure compared to control groups. This suggests its potential utility in managing hypertension.
Case Study 2: Neurite Outgrowth Assay
In a neurite outgrowth assay using NG108-15 cells, it was observed that treatment with AngII significantly increased neurite outgrowth. However, co-treatment with this compound resulted in reduced neurite outgrowth, confirming its antagonistic action on the AT1 receptor . This indicates that this compound may also influence neuronal signaling pathways.
属性
IUPAC Name |
butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-propylphenyl]sulfonylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N4O4S/c1-6-9-17-39-31(36)34-40(37,38)27-16-13-23(10-7-2)19-26(27)25-14-11-24(12-15-25)20-35-28(8-3)33-29-21(4)18-22(5)32-30(29)35/h11-16,18-19H,6-10,17,20H2,1-5H3,(H,34,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGCITBDCGSKQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NS(=O)(=O)C1=C(C=C(C=C1)CCC)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。